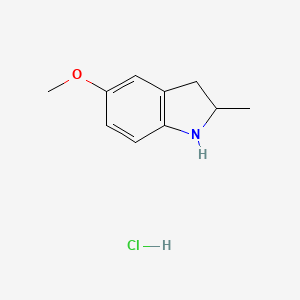
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium acetate for arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions using a palladium acetate catalyst can produce arylated indole derivatives .
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of myeloperoxidase, it binds to the enzyme’s active site, preventing it from catalyzing the chlorination of substrates . This inhibition can be studied to understand the enzyme’s role in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-2-methylindole: A closely related compound with similar chemical properties.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Another indole derivative with distinct chemical reactivity.
Uniqueness
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit myeloperoxidase sets it apart from other indole derivatives .
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-8-6-9(12-2)3-4-10(8)11-7;/h3-4,6-7,11H,5H2,1-2H3;1H |
InChI-Schlüssel |
BZXNWDOBMVALNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(N1)C=CC(=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
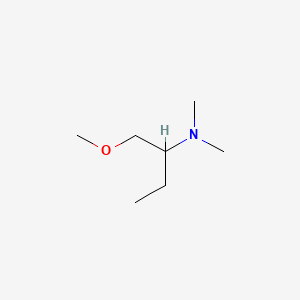
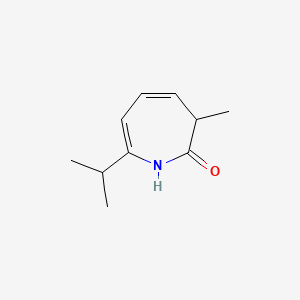
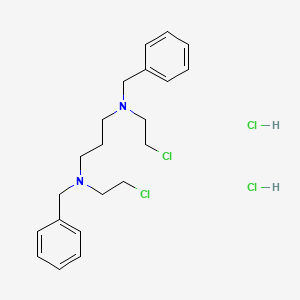
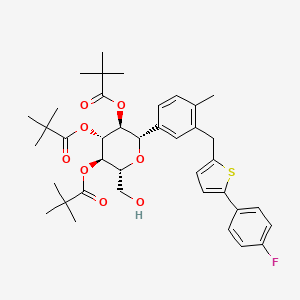
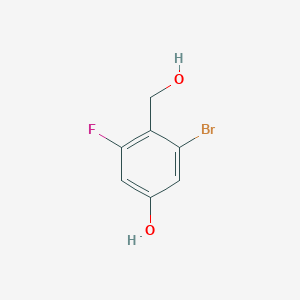
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

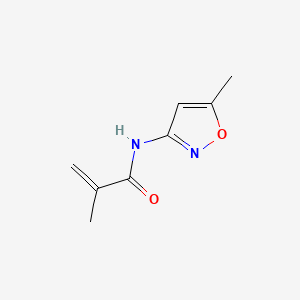
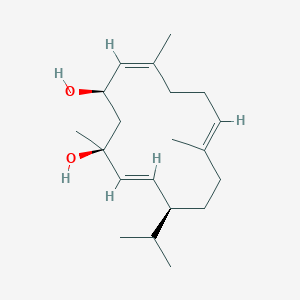
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)


